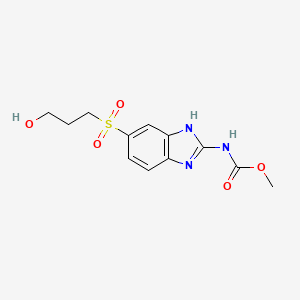
Albendazole-gamma-hydroxysulphone
説明
Albendazole-gamma-hydroxysulphone is a derivative of albendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infestations. This compound is known for its enhanced solubility and bioavailability compared to its parent compound, making it a promising candidate for various therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: Albendazole-gamma-hydroxysulphone can be synthesized through a multi-step process involving the oxidation of albendazole. The key steps include:
Oxidation of Albendazole: Albendazole is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form albendazole sulfoxide.
Further Oxidation: Albendazole sulfoxide is then further oxidized to form albendazole sulfone, which is subsequently hydroxylated to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced back to its parent compounds under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, dichloromethane.
Major Products:
Oxidation Products: Albendazole sulfoxide, albendazole sulfone.
Reduction Products: Albendazole, albendazole sulfoxide.
科学的研究の応用
Albendazole-gamma-hydroxysulphone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its enhanced bioavailability and solubility, making it a potential candidate for drug delivery systems.
Medicine: Explored for its efficacy in treating parasitic infections with improved pharmacokinetic properties.
作用機序
Albendazole-gamma-hydroxysulphone exerts its effects by inhibiting tubulin polymerization, leading to the loss of cytoplasmic microtubules in parasitic worms. This results in impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite. The compound targets the microtubules in the intestinal cells of the worms, disrupting their energy production and causing immobilization .
類似化合物との比較
Albendazole: The parent compound with lower solubility and bioavailability.
Albendazole Sulfoxide: An intermediate in the synthesis of albendazole-gamma-hydroxysulphone with similar anthelmintic properties.
Albendazole Sulfone: Another oxidized derivative with distinct pharmacokinetic properties.
Uniqueness: this compound stands out due to its enhanced solubility and bioavailability, making it more effective in therapeutic applications compared to its parent compound and other derivatives. Its unique chemical structure allows for better absorption and distribution in the body, leading to improved efficacy in treating parasitic infections .
特性
IUPAC Name |
methyl N-[6-(3-hydroxypropylsulfonyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-20-12(17)15-11-13-9-4-3-8(7-10(9)14-11)21(18,19)6-2-5-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBZMHKHSDPUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001674 | |
| Record name | Methyl hydrogen [6-(3-hydroxypropane-1-sulfonyl)-1H-benzimidazol-2-yl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80983-32-0 | |
| Record name | Methyl N-[6-[(3-hydroxypropyl)sulfonyl]-1H-benzimidazol-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80983-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (5-((3-hydroxypropyl)sulfonyl)-1H-benzimidazol-2-yl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen [6-(3-hydroxypropane-1-sulfonyl)-1H-benzimidazol-2-yl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















